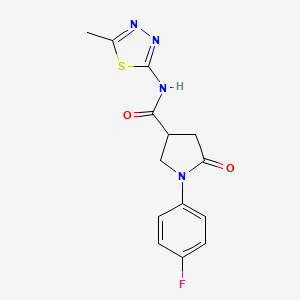![molecular formula C18H30ClNO4 B4399052 4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399052.png)
4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride
Descripción general
Descripción
4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as MPPEM, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. MPPEM is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological disorders, including addiction, anxiety, depression, and schizophrenia.
Mecanismo De Acción
4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride binds to the allosteric site of mGluR5 and prevents its activation by glutamate, the primary neurotransmitter that binds to and activates mGluR5. This leads to a reduction in the downstream signaling pathways that are activated by mGluR5, which are thought to contribute to the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing the release of dopamine in the brain, increasing the release of GABA, and reducing the activity of the HPA axis, which is involved in the stress response. These effects are thought to underlie the therapeutic effects of this compound in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments is its selectivity for mGluR5, which allows researchers to specifically investigate the role of this receptor in various neurological disorders. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve sufficient receptor occupancy at lower doses.
Direcciones Futuras
There are several potential future directions for research on 4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride and its use as a research tool in neuroscience. These include investigating the effects of this compound on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, and exploring the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
Aplicaciones Científicas De Investigación
4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, alleviate anxiety and depression-like behaviors in rodents, and improve cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
4-[2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-3-4-16-5-6-17(18(15-16)20-2)23-14-13-22-12-9-19-7-10-21-11-8-19;/h5-6,15H,3-4,7-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJLBZSHPTEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCOCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)
![ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)
![2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4398984.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4398996.png)


![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)



![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![3,4-dimethyl-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4399050.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4399062.png)